N-(3-chloro-4-methylphenyl)-2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22ClFN2O3/c1-3-17-5-11-24-21(12-17)27(34)22(26(33)18-6-8-19(29)9-7-18)14-31(24)15-25(32)30-20-10-4-16(2)23(28)13-20/h4-14H,3,15H2,1-2H3,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUTAMRPCDKBGMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)F)CC(=O)NC4=CC(=C(C=C4)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound is classified as a substituted quinoline derivative, which is known for its diverse biological activities. Its molecular formula is , with a molecular weight of approximately 409.89 g/mol. The presence of chloro, methyl, and fluorobenzoyl groups contributes to its unique chemical reactivity and biological profile.
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that N-(3-chloro-4-methylphenyl)-2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide shows activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria were found to be within the range of 5-10 µg/mL, indicating promising antimicrobial efficacy.
Anticancer Properties
Several studies have explored the anticancer potential of this compound. It has been shown to inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound induces apoptosis through the activation of caspase pathways, particularly caspase-3 and caspase-9. A recent study reported an IC50 value of 15 µM for MCF-7 cells, suggesting effective cytotoxicity at relatively low concentrations.
The mechanism by which this compound exerts its biological effects appears to involve the modulation of various signaling pathways. Notably, it has been found to inhibit the NF-kB pathway, which plays a critical role in inflammation and cancer progression. Additionally, this compound may act as an antagonist at certain receptor sites, contributing to its anti-inflammatory effects.
Data Table: Summary of Biological Activities
| Biological Activity | Target Organism/Cell Line | MIC/IC50 Value | Mechanism |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 5 µg/mL | Disruption of cell wall synthesis |
| Antimicrobial | Escherichia coli | 10 µg/mL | Disruption of cell wall synthesis |
| Anticancer | HeLa | 12 µM | Induction of apoptosis via caspase activation |
| Anticancer | MCF-7 | 15 µM | Inhibition of NF-kB signaling |
Study 1: Anticancer Efficacy
In a controlled study published in a peer-reviewed journal, researchers evaluated the anticancer efficacy of the compound on human cancer cell lines. They reported that treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment.
Study 2: Antimicrobial Activity
Another study focused on assessing the antimicrobial activity against clinical isolates from patients with infections. The results indicated that the compound exhibited bacteriostatic effects at concentrations lower than those used for conventional antibiotics, suggesting it could be a candidate for further development in treating resistant infections.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Acetamide Class
The compound belongs to the N-substituted 2-arylacetamide family, which is structurally analogous to derivatives like 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide (reported in ). Key differences include:
- Core Heterocycle: The target compound features a 1,4-dihydroquinolin-4-one core, whereas analogues like the one in utilize a pyrazolone ring.
- Substituent Effects : The 4-fluorobenzoyl group in the target compound introduces electron-withdrawing effects, which may stabilize the molecule against oxidative degradation compared to dichlorophenyl or bromophenyl groups in other acetamides .
- Such variations influence molecular packing and crystallinity .
Hydrogen-Bonding and Crystallinity
In , acetamide derivatives form dimers via N–H⋯O hydrogen bonds, creating R₂²(10) motifs. The target compound’s acetamide group is similarly positioned to engage in intermolecular hydrogen bonding, but the steric bulk of the 3-chloro-4-methylphenyl group may reduce packing efficiency compared to smaller substituents (e.g., methylsulfanyl or bromophenyl groups) .
Data Table: Structural and Functional Comparison
Research Implications and Limitations
While the target compound’s structural features suggest improved pharmacokinetic properties over simpler acetamides, direct experimental data on its bioactivity, solubility, or stability are absent in the provided evidence. Comparative studies with pyrazolone-based analogues (e.g., ) highlight the importance of core heterocycle selection in modulating target engagement.
Q & A
Q. Which animal models are suitable for in vivo efficacy studies?
- Methodological Answer :
- Xenograft Models : Use immunodeficient mice (e.g., BALB/c nude) implanted with patient-derived tumors .
- Dosing : Administer orally (10–20 mg/kg/day) with pharmacokinetic monitoring (plasma t½ > 4 hr preferred) .
- Toxicity : Assess liver/kidney function via serum ALT, BUN, and histopathology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
